![molecular formula C21H23BrO5 B14445639 4-Butoxyphenyl 4-[(4-bromobutanoyl)oxy]benzoate CAS No. 79720-86-8](/img/structure/B14445639.png)
4-Butoxyphenyl 4-[(4-bromobutanoyl)oxy]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Butoxyphenyl 4-[(4-bromobutanoyl)oxy]benzoate is a chemical compound that belongs to the class of organic compounds known as benzoates. These compounds are esters or salts of benzoic acid. The structure of this compound includes a butoxyphenyl group and a bromobutanoyl group attached to a benzoate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butoxyphenyl 4-[(4-bromobutanoyl)oxy]benzoate typically involves the esterification of 4-butoxyphenol with 4-bromobutanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
4-Butoxyphenol+4-Bromobutanoyl chloride→4-Butoxyphenyl 4-[(4-bromobutanoyl)oxy]benzoate+HCl
Industrial Production Methods
Industrial production methods for this compound would likely involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Butoxyphenyl 4-[(4-bromobutanoyl)oxy]benzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromobutanoyl group can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-butoxyphenol and 4-bromobutanoic acid.
Oxidation: The phenyl ring can undergo oxidation reactions to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous solutions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic media.
Major Products
Nucleophilic Substitution: Products such as 4-butoxyphenyl 4-[(4-azidobutanoyl)oxy]benzoate or 4-butoxyphenyl 4-[(4-thiocyanatobutanoyl)oxy]benzoate.
Hydrolysis: 4-Butoxyphenol and 4-bromobutanoic acid.
Oxidation: Quinones or other oxidized phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-Butoxyphenyl 4-[(4-bromobutanoyl)oxy]benzoate has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-Butoxyphenyl 4-[(4-bromobutanoyl)oxy]benzoate involves its interaction with molecular targets such as enzymes and receptors. The bromobutanoyl group can act as an electrophile, forming covalent bonds with nucleophilic residues in proteins. This can lead to the inhibition of enzyme activity or modulation of receptor function. The butoxyphenyl group can also interact with hydrophobic pockets in proteins, enhancing the binding affinity and specificity of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Butoxyphenyl 4-[(4-chlorobutanoyl)oxy]benzoate
- 4-Butoxyphenyl 4-[(4-fluorobutanoyl)oxy]benzoate
- 4-Butoxyphenyl 4-[(4-iodobutanoyl)oxy]benzoate
Uniqueness
4-Butoxyphenyl 4-[(4-bromobutanoyl)oxy]benzoate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions such as nucleophilic substitution. The bromine atom also influences the compound’s reactivity and interaction with biological targets, making it distinct from its chloro, fluoro, and iodo analogs.
Eigenschaften
CAS-Nummer |
79720-86-8 |
|---|---|
Molekularformel |
C21H23BrO5 |
Molekulargewicht |
435.3 g/mol |
IUPAC-Name |
(4-butoxyphenyl) 4-(4-bromobutanoyloxy)benzoate |
InChI |
InChI=1S/C21H23BrO5/c1-2-3-15-25-17-10-12-19(13-11-17)27-21(24)16-6-8-18(9-7-16)26-20(23)5-4-14-22/h6-13H,2-5,14-15H2,1H3 |
InChI-Schlüssel |
NCSSEPUZDNWUCJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OC(=O)CCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


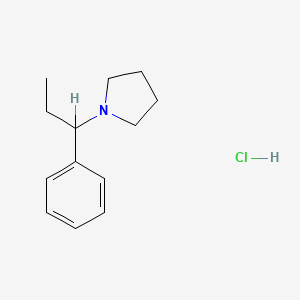
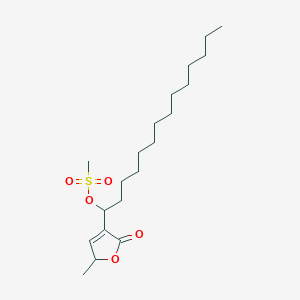
![1-[2-(3,4-Dimethoxyphenyl)ethylamino]-3-(1,2-diphenylindol-4-yl)oxypropan-2-ol;hexanedioic acid](/img/structure/B14445565.png)

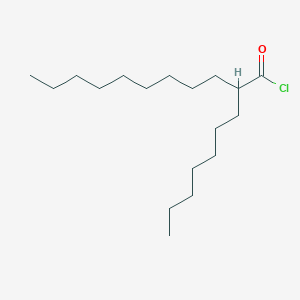


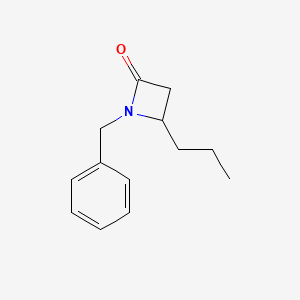
![4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}diazenyl]-N,N-diethylaniline](/img/structure/B14445587.png)

![Methyl [3-(4-methylpiperazin-1-yl)propyl]carbamodithioate](/img/structure/B14445597.png)
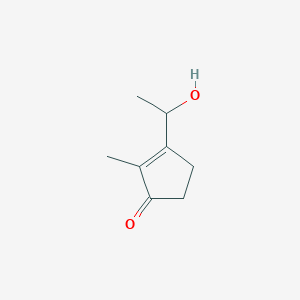

silane](/img/structure/B14445632.png)
